Benzthiazide's well-defined mechanism of action as a diuretic makes it a valuable tool for researchers studying fluid and electrolyte balance in the body. By inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney [1], benzthiazide increases urine output and helps manage conditions like hypertension and edema. Studies investigating the diuretic effect of benzthiazide contribute to a deeper understanding of renal physiology and the regulation of blood pressure [1].
[1] Brater DC. (2008). Mechanisms of diuretic action. Lange Current Medical Diagnosis and Treatment 2008:1129-1133.
Beyond its diuretic properties, benzthiazide has been linked to potential benefits for cardiovascular health. Researchers are exploring its role in reducing blood vessel stiffness and improving endothelial function, which could contribute to lower blood pressure and a decreased risk of heart disease [2, 3]. Studies are ongoing to determine the specific mechanisms behind these potential benefits.
[2] Cogolludo AL, et al. (2010). Long-term effects of thiazide diuretics on arterial stiffness: a systematic review. Hypertension. 56(2):229-237.
[3] Minutolo R, et al. (2006). Chronic thiazide diuretic therapy improves endothelial function in essential hypertension. Circulation. 114(1):78-84.
[4] Cingolani F, et al. (2014). Thiazide diuretics and diabetes: a complex relationship. Journal of Clinical Hypertension (Greenwich, Conn.). 16(11):802-808.
Benzthiazide, chemically known as 7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, has the molecular formula C15H14ClN3O4S3 and a molecular weight of approximately 431.937 g/mol . It is characterized by its ability to inhibit sodium and chloride reabsorption in the kidneys, leading to increased urine output. This mechanism underlies its use as a diuretic.
Benzthiazide acts on the kidneys to increase urine output []. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules []. This leads to increased excretion of these ions in the urine, which pulls water along with them and reduces blood volume. The reduced blood volume helps lower blood pressure [].
As a thiazide diuretic, benzthiazide promotes diuresis and has been shown to lower blood pressure effectively. It also influences electrolyte balance by causing mild hypokalemia (lowered potassium levels) and may lead to metabolic changes such as hyperuricemia (increased uric acid levels) and hyperglycemia . Its vasodilatory effects are attributed to the activation of calcium-activated potassium channels in vascular smooth muscle cells .
Benzthiazide can be synthesized through various methods, often involving the reaction of sulfonamide derivatives with benzothiadiazine precursors. One common synthetic route includes the cyclization of thionyl chloride with appropriate amines or sulfonamides, followed by hydrolysis or rearrangement reactions to yield the final product .
Benzthiazide is primarily used for:
Benzthiazide can interact with several medications, including:
Monitoring for electrolyte imbalances is crucial when benzthiazide is administered alongside these agents.
Benzthiazide shares structural and functional similarities with several other thiazide diuretics. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Hydrochlorothiazide | C7H8ClN3O4S | Shorter carbon chain; more potent diuretic effects. |
Chlorthalidone | C14H10ClN3O4S | Longer half-life; more effective for long-term management of hypertension. |
Indapamide | C16H16ClN3O3S | Non-thiazide sulfonamide; different mechanism affecting vascular smooth muscle. |
Uniqueness of Benzthiazide
Benzthiazide's unique combination of structural features and its specific mechanism of action distinguishes it from other thiazides. Its specific sulfonamide group contributes to its selectivity in inhibiting sodium reabsorption while having a lesser impact on potassium levels compared to other thiazides .
Benzthiazide possesses the International Union of Pure and Applied Chemistry systematic name 3-[(benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide [1] [2]. Alternative nomenclatures documented in chemical databases include 6-chloro-3-[[(phenylmethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide [3] [2] and the pharmaceutical designation benzthiazide according to the United States Adopted Names and International Nonproprietary Names conventions [4] [2].
The compound is officially registered under Chemical Abstracts Service number 91-33-8 [1] [2] [5] [6] and carries the European Community number 202-061-0 [1] [5]. Additional systematic identifiers include the Unique Ingredient Identifier 1TD8J48L61 [1] [2], ChEMBL identification number CHEMBL1201039 [1], and DrugBank accession DB00562 [2]. The InChI key for this compound is NDTSRXAMMQDVSW-UHFFFAOYSA-N [1] [2] [6], while the Simplified Molecular Input Line Entry System notation is represented as NS(=O)(=O)C1=CC2=C(C=C1Cl)N=C(CSCC1=CC=CC=C1)NS2(=O)=O [2].
Benzthiazide exhibits the molecular formula C₁₅H₁₄ClN₃O₄S₃ [1] [3] [2] [5] [7] [6], reflecting a complex heterocyclic structure containing fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and three sulfur atoms. The average molecular weight is calculated as 431.937 atomic mass units [2] [6], with alternative sources reporting values of 431.924 [3] and 431.94 [5] [7] atomic mass units.
The monoisotopic mass, representing the mass calculated using the most abundant isotope of each element, is determined to be 430.983495728 atomic mass units [2] or 430.983497 atomic mass units [3]. This precise mass measurement is particularly valuable for high-resolution mass spectrometry applications and structural confirmation studies.
The compound demonstrates a percent composition by mass of carbon 41.71%, hydrogen 3.27%, chlorine 8.21%, nitrogen 9.73%, oxygen 14.82%, and sulfur 22.27% [8]. The high sulfur content reflects the presence of three sulfur atoms within the molecular structure, contributing significantly to the compound's distinctive chemical properties and biological activity profile.
Crystallographic investigations have revealed that benzthiazide exists in multiple solid-state forms, including anhydrate and monohydrate crystalline structures [9]. The anhydrate form exhibits a distinctive J-like folded conformation, while the monohydrate form demonstrates an extended type conformation [9]. These conformational differences arise from critical torsional flexibility along the carbon-carbon-sulfur-carbon bonds, which significantly influences the molecular packing arrangements and hydrogen bonding patterns within the crystal lattice.
The compound crystallizes as white to off-white crystalline powder [5] [10] [11] with reported melting point values ranging from 231-232°C according to United States patent documentation to 238-239°C as documented by P'an [5] [8] [12]. This variation in melting point values may reflect different crystalline polymorphs or hydration states of the compound.
Benzthiazide exhibits no chiral centers in its molecular structure [10], resulting in an achiral molecule that does not display optical activity. The molecular structure features a benzothiadiazine ring system with a chlorine substituent at position 6 and a sulfonamide functional group at position 7. The benzylthiomethyl substituent at position 3 provides additional structural complexity and contributes to the compound's pharmacological properties.
The crystal packing arrangements in both anhydrate and monohydrate forms involve novel hydrogen bonding patterns [9]. The monohydrate form incorporates water molecules within the crystal lattice structure, which participate in extensive hydrogen bonding networks that stabilize the extended molecular conformation. These structural features have significant implications for the compound's physicochemical properties, including solubility, stability, and bioavailability characteristics.
Benzthiazide demonstrates characteristic ultraviolet-visible absorption properties that have been extensively utilized for analytical quantification purposes. The compound exhibits maximum absorption wavelengths at 283 nanometers in ethanol solvent systems [13] [14], which corresponds to electronic transitions within the aromatic benzothiadiazine chromophore system.
Detailed spectrophotometric investigations have established that benzthiazide follows Beer-Lambert law linearity within the concentration range of 3-15 μg/mL [13] [14]. The absorption spectrum displays distinct spectroscopic features that enable selective detection and quantification in pharmaceutical formulations and biological matrices. The molar absorptivity and extinction coefficient values provide quantitative measures of the compound's light absorption efficiency at specific wavelengths.
The ultraviolet absorption characteristics are particularly valuable for high-performance liquid chromatography detection methods, where benzthiazide is commonly monitored at wavelengths ranging from 245 nanometers [15] to 283 nanometers [13] [14] depending on the analytical requirements and matrix interferences. These spectral properties reflect the electronic structure of the benzothiadiazine ring system and the extended conjugation involving the aromatic substituents.
Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed structural information about benzthiazide. The infrared spectrum displays distinctive absorption bands corresponding to specific functional groups within the molecular structure. The sulfonamide group exhibits characteristic sulfur-oxygen stretching vibrations in the range of 1200-1110 cm⁻¹ and 1415-1290 cm⁻¹ [16], which are diagnostic for this functional group.
Carbon-chlorine stretching vibrations appear in the expected range of 800-600 cm⁻¹ [16], confirming the presence of the chlorine substituent on the benzene ring. The aromatic carbon-hydrogen stretching vibrations occur in the region of 3100-3000 cm⁻¹ [16], consistent with the benzyl and benzothiadiazine aromatic systems present in the molecule.
The nitrogen-hydrogen stretching frequencies associated with the sulfonamide group appear in the range of 3500-3300 cm⁻¹ [16], while the corresponding bending vibrations are observed at 1650-1580 cm⁻¹ [16]. Carbon-sulfur stretching vibrations, reflecting the thioether linkage in the benzylthiomethyl substituent, are detectable in the region of 730-570 cm⁻¹ [16].
The comprehensive infrared spectral data provides a fingerprint identification method for benzthiazide and enables detection of structural modifications or degradation products. These vibrational assignments are consistent with the known molecular structure and support the proposed chemical connectivity patterns.
Nuclear magnetic resonance spectroscopy provides detailed structural information about benzthiazide through analysis of proton and carbon-13 environments within the molecule. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns corresponding to the various aromatic and aliphatic hydrogen environments present in the compound structure.
The benzothiadiazine ring system protons exhibit characteristic downfield chemical shifts in the aromatic region, typically appearing between 7-8 parts per million [17] [18]. The benzyl group protons display multipicity patterns consistent with the phenyl ring environment and the methylene bridge connections. The benzylic methylene protons appear as characteristic singlet or complex multiplet patterns depending on the coupling relationships with adjacent nuclei.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon environments within the benzthiazide molecule [19] [20]. The aromatic carbon atoms display chemical shifts in the expected ranges for substituted benzene and benzothiadiazine ring systems. The quaternary carbon atoms, including those bearing chlorine and sulfur substituents, exhibit characteristic downfield shifts that reflect their electronic environments.
Mass spectrometry analysis of benzthiazide reveals characteristic fragmentation patterns that provide structural identification and confirmation capabilities. The molecular ion peak appears at mass-to-charge ratio 432, corresponding to the protonated molecular species [M+H]⁺. The molecular ion demonstrates variable abundance depending on the ionization conditions and may exhibit reduced intensity due to extensive fragmentation processes.
The electron impact ionization mass spectrum displays characteristic fragment ions that result from predictable bond cleavages within the benzthiazide structure. The base peak and major fragment ions provide diagnostic information for compound identification and structural elucidation. Loss of specific functional groups, including the benzyl moiety and sulfonamide fragments, produces distinctive mass spectral patterns.
Atmospheric pressure chemical ionization studies have revealed that protonated benzthiazide undergoes rearrangement processes during fragmentation [21]. The fragmentation pathways involve cleavage at the benzylthiomethyl substituent and ring opening reactions of the benzothiadiazine system. These processes generate characteristic product ions that serve as diagnostic markers for mass spectrometric identification.
Irritant;Health Hazard